molecular formula C18H13Cl3N2OS2 B2397479 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether CAS No. 338955-51-4

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether

Cat. No.: B2397479
CAS No.: 338955-51-4
M. Wt: 443.79
InChI Key: QDCWXNCMEFQIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether is a useful research compound. Its molecular formula is C18H13Cl3N2OS2 and its molecular weight is 443.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemiluminescence and Light Yield

Research on sulfanyl-substituted compounds, similar to 4-[(4-Chlorophenyl)sulfanyl]-2-[(2,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether, has demonstrated their potential in the field of chemiluminescence. Specifically, sulfanyl-substituted dioxetanes have shown to be thermally stable, allowing for room temperature handling, and can emit light upon base-induced decomposition. The study highlights the variations in light yield and maximum wavelength of emitted light based on different substituent groups on the dioxetanes (Watanabe et al., 2010).

Crystal Structure and Cytotoxic Activity

Another intriguing application lies in the field of medicinal chemistry. Research into 4-thiopyrimidine derivatives, which are structurally related to this compound, has revealed significant insights into their crystal structures and potential cytotoxic activities. These compounds, with variations at the 5-position of the pyrimidine ring, exhibit unique hydrogen-bond interactions and demonstrate different levels of cytotoxicity against various cancer cell lines. This suggests a potential for these compounds in designing cancer therapeutics (Stolarczyk et al., 2018).

Polyimide Synthesis and Optical Properties

Additionally, studies have synthesized polyimides using sulfanyl-substituted benzidines, which share a functional group similarity with the compound . These polyimides exhibit high refractive indices, small birefringences, and good thermomechanical stabilities, making them valuable in optical material applications (Tapaswi et al., 2015).

Antifolate Inhibitors and Antitumor Activity

Furthermore, sulfanyl pyrimidine derivatives have been studied as potential inhibitors of thymidylate synthase, which plays a crucial role in DNA synthesis. These compounds show promising results as antitumor and antibacterial agents, indicating the potential for developing new chemotherapeutic agents (Gangjee et al., 1996).

Anti-Tubercular Applications

Compounds structurally related to this compound have also demonstrated significant activity against Mycobacterium tuberculosis. This points to potential applications in treating tuberculosis, a major global health concern (Manikannan et al., 2010).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2OS2/c1-24-16-9-22-18(25-10-11-2-3-13(20)8-15(11)21)23-17(16)26-14-6-4-12(19)5-7-14/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCWXNCMEFQIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1SC2=CC=C(C=C2)Cl)SCC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.